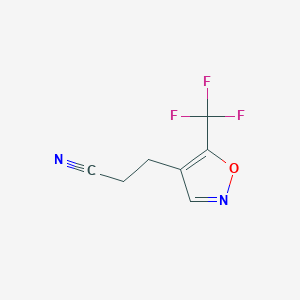
4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole
概要
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or other similar methods. The 2-cyanoethyl and trifluoromethyl groups would then be added through appropriate substitution reactions .Molecular Structure Analysis
The isoxazole ring in the molecule is aromatic and planar, which contributes to the stability of the molecule. The electronegative oxygen and nitrogen atoms in the ring may participate in hydrogen bonding. The trifluoromethyl group is electron-withdrawing, which could impact the reactivity of the molecule .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For instance, the cyano group could be hydrolyzed to form a carboxylic acid. The trifluoromethyl group could potentially undergo substitution reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the polar cyano and trifluoromethyl groups could impact its solubility. The aromatic isoxazole ring could contribute to its UV/Vis absorption properties .科学的研究の応用
Isoxazole Formation and Applications
Isoxazoles are synthesized using various methods, including the reaction of trifluoromethyl-substituted anilines with oxime and hydrazone dianions. These methods yield substituted isoxazoles, which have potential applications in chemical synthesis and pharmacology (Strekowski et al., 1997).
Nucleophilic Difluoromethylation of Aromatic Isoxazoles
The activation of aromatic isoxazoles with strong electron-withdrawing groups, like the trifluoromethyl group, allows for nucleophilic difluoromethylation. This process leads to the creation of difluoromethylated isoxazolines, which are significant in drug discovery and development, especially in the field of ectoparasiticides (Shibata, 2014).
Antiparasitic Applications
Highly functionalized trifluoromethyl isoxazoline derivatives have been synthesized for potential use as antiparasitic agents. The addition of trifluoromethyl groups to these compounds enhances their biological activity, indicating their potential in developing new antiparasitic drugs (Kawai et al., 2014).
Applications in Herbicides
Isoxazole compounds, particularly those with a trifluoromethyl group, have been used in herbicides. Their mode of action includes rapid conversion to diketonitrile derivatives in plants, impacting phytoene desaturation and leading to effective weed control in agricultural settings (Pallett et al., 1998).
Synthesis of Isoxazole Derivatives
Various methods have been developed for the synthesis of isoxazole derivatives, including cycloaddition reactions and metal-mediated syntheses. These methods allow for the production of diverse isoxazole compounds with potential applications in chemical synthesis and pharmaceutical research (Wang et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[5-(trifluoromethyl)-1,2-oxazol-4-yl]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6-5(2-1-3-11)4-12-13-6/h4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZNAWMOOFEHDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=C1CCC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3,5-Di(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040547.png)
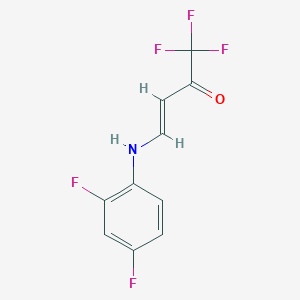
![2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane](/img/structure/B3040550.png)
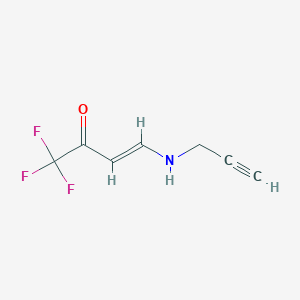
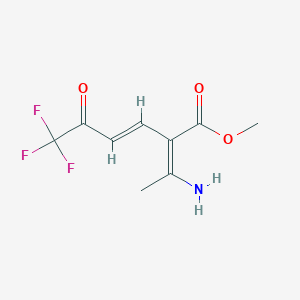
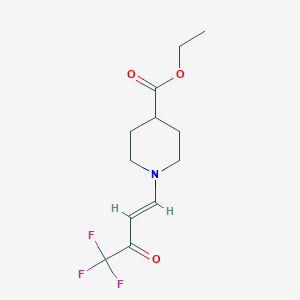
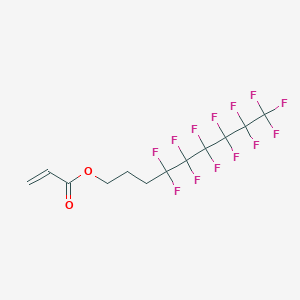
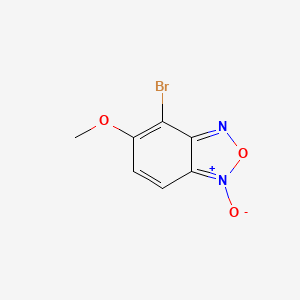



![5-Nitro-2-[4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3040565.png)
![1-(4-fluorophenyl)-2-{4-[2-(1H-indol-3-yl)ethyl]pyridinium-1-yl}ethan-1-one bromide](/img/structure/B3040567.png)
